The mechanism of action of N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzenesulfonamide is detailed in a study focusing on its interaction with the dopamine transporter (DAT). [] In this study, N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzenesulfonamide, also referred to as SRI-31142, was evaluated for its potential as an allosteric DAT inhibitor. Allosteric inhibitors bind to a site distinct from the primary binding site of a protein, influencing its activity through conformational changes.
N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzenesulfonamide was identified as a potential inhibitor of threonine tyrosine kinase (TTK) in a study using in silico molecular docking simulations. [] TTK is an enzyme involved in the phosphorylation of threonine and tyrosine amino acids in proteins, playing a crucial role in cell cycle regulation and DNA damage response. Dysregulation of TTK has been implicated in various diseases, including cancer and Alzheimer's disease.
Molecular docking simulations predict the binding affinity and interactions between a ligand and a target protein, providing insights into potential inhibitory activity. [] In this study, N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzenesulfonamide displayed favorable binding interactions with TTK, suggesting its potential as a starting point for developing more potent and selective TTK inhibitors. [] Further experimental validation is required to confirm these in silico predictions and assess the compound's efficacy in cellular and animal models.
A closely related compound, 2-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide (MS-0022), which shares the core imidazo[1,2-a]pyridine structure with N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzenesulfonamide, was identified as a Smoothened (SMO) antagonist. [] SMO is a key component of the Hedgehog (Hh) signaling pathway, which regulates cell growth, differentiation, and tissue development. Aberrant activation of Hh signaling has been linked to various cancers.
MS-0022 demonstrated potent inhibition of Hh signaling at nanomolar concentrations, effectively reducing the growth of pancreatic adenocarcinoma cells in vitro and transiently delaying tumor growth in vivo. [] These findings highlight the potential of imidazo[1,2-a]pyridine derivatives as SMO antagonists and warrant further exploration of their structure-activity relationships to develop more effective and selective Hh pathway inhibitors for cancer treatment.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0